6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide , often referred to as CTP , is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazole-containing scaffolds . These scaffolds have gained significant attention due to their diverse pharmacological activities and potential applications in drug discovery .
Synthesis Analysis
The synthesis of CTP involves several steps. One common approach is the utilization of 3-amino-1,2,4-triazole as a key building block. Researchers have explored various synthetic routes to access this privileged scaffold. Multistep synthetic methods have been reported, allowing access to a wide range of 1,2,4-triazole derivatives . Further studies are needed to optimize and improve the synthetic methodologies for CTP.
Molecular Structure Analysis
The molecular structure of CTP consists of a pyridine ring, a triazole ring, and a carboxamide group. The chlorine atom at position 6 on the pyridine ring contributes to its unique properties. The triazole moiety plays a crucial role in its pharmacological activity, as it can engage in hydrogen bonding and dipole interactions with biological receptors .
Properties
IUPAC Name |
6-chloro-N-[4-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-12-3-1-2-11(19-12)14(21)18-10-6-4-9(5-7-10)13-16-8-17-20-13/h1-8H,(H,18,21)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWDYZZNVLJLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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